2,3,4,3’,4’-Penta-O-acetylsucrose 2,3,4,3’,4’-Penta-O-acetylsucrose
Brand Name: Vulcanchem
CAS No.: 34382-02-0
VCID: VC0018979
InChI: InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3
SMILES: CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Molecular Formula: C₂₂H₃₂O₁₆
Molecular Weight: 552.5 g/mol

2,3,4,3’,4’-Penta-O-acetylsucrose

CAS No.: 34382-02-0

Reference Standards

VCID: VC0018979

Molecular Formula: C₂₂H₃₂O₁₆

Molecular Weight: 552.5 g/mol

2,3,4,3’,4’-Penta-O-acetylsucrose - 34382-02-0

CAS No. 34382-02-0
Product Name 2,3,4,3’,4’-Penta-O-acetylsucrose
Molecular Formula C₂₂H₃₂O₁₆
Molecular Weight 552.5 g/mol
IUPAC Name [4,5-diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3
Standard InChIKey UMOFHQSJMUINFR-UHFFFAOYSA-N
SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Synonyms 3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate; 2,3,3’,4,4’-Pentaacetatesucrose; 2,3,3’,4,4’-Penta-O-acetylsucrose; 2,3,4,3’,4’-Pentaacetylsucrose; 4-PAS;
PubChem Compound 118162
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator